molecular formula C21H26ClN5O B6114570 [1-[[3-(3-Chlorophenyl)-1-methylpyrazol-4-yl]methyl]piperidin-4-yl]-(1-methylimidazol-2-yl)methanol

[1-[[3-(3-Chlorophenyl)-1-methylpyrazol-4-yl]methyl]piperidin-4-yl]-(1-methylimidazol-2-yl)methanol

Cat. No.: B6114570
M. Wt: 399.9 g/mol
InChI Key: XLENOVQUSQBMCE-UHFFFAOYSA-N
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Description

[1-[[3-(3-Chlorophenyl)-1-methylpyrazol-4-yl]methyl]piperidin-4-yl]-(1-methylimidazol-2-yl)methanol is a complex organic compound that features a combination of several functional groups, including a chlorophenyl group, a pyrazole ring, a piperidine ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[[3-(3-Chlorophenyl)-1-methylpyrazol-4-yl]methyl]piperidin-4-yl]-(1-methylimidazol-2-yl)methanol typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and imidazole rings, followed by their functionalization and coupling.

    Synthesis of 3-(3-Chlorophenyl)-1-methylpyrazole: This step involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-(3-chlorophenyl)hydrazine. This intermediate is then reacted with acetylacetone to yield 3-(3-chlorophenyl)-1-methylpyrazole.

    Synthesis of 1-methylimidazole: This can be achieved by the reaction of glyoxal with methylamine and formaldehyde under acidic conditions.

    Coupling Reaction: The final step involves the coupling of 3-(3-chlorophenyl)-1-methylpyrazole with 1-methylimidazole in the presence of a suitable base and solvent to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the imidazole ring, leading to the formation of amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like sodium methoxide, ammonia, and thiols are used under basic or neutral conditions.

Major Products

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1-[[3-(3-Chlorophenyl)-1-methylpyrazol-4-yl]methyl]piperidin-4-yl]-(1-methylimidazol-2-yl)methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse scientific and industrial applications.

Properties

IUPAC Name

[1-[[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]methyl]piperidin-4-yl]-(1-methylimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O/c1-25-11-8-23-21(25)20(28)15-6-9-27(10-7-15)14-17-13-26(2)24-19(17)16-4-3-5-18(22)12-16/h3-5,8,11-13,15,20,28H,6-7,9-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLENOVQUSQBMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2CCN(CC2)CC3=CN(N=C3C4=CC(=CC=C4)Cl)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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